Product packaging for Methyltripropylammonium hydroxide(Cat. No.:CAS No. 116572-44-2)

Methyltripropylammonium hydroxide

Cat. No.: B049818
CAS No.: 116572-44-2
M. Wt: 175.31 g/mol
InChI Key: KTDMLSMSWDJKGA-UHFFFAOYSA-M
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Description

Methyltripropylammonium hydroxide is a quaternary ammonium hydroxide compound that serves as a versatile reagent in organic synthesis and materials science. Its primary research value lies in its application as a robust organic base and phase-transfer catalyst (PTC). The mechanism of action involves the hydroxide anion (OH⁻), a powerful nucleophile and base, being shuttled into organic phases by the lipophilic methyltripropylammonium cation. This unique property facilitates reactions between reagents dissolved in immiscible phases, such as aqueous-organic biphasic systems, significantly enhancing reaction rates and yields. Key applications include its use as a catalyst in Williamson ether synthesis, ester hydrolysis, and the generation of carboxylic acids from their salts. Furthermore, it finds utility in the preparation of zeolites and other microporous materials, where it acts as a structure-directing agent (SDA) or template. Researchers also value this compound as a precursor to other methyltripropylammonium salts and as a non-nucleophilic base in sensitive synthetic pathways. Its well-defined structure and consistent performance make it a critical tool for developing novel catalytic processes and advanced materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H25NO B049818 Methyltripropylammonium hydroxide CAS No. 116572-44-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl(tripropyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N.H2O/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTDMLSMSWDJKGA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](C)(CCC)CCC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584931
Record name N-Methyl-N,N-dipropylpropan-1-aminium hydroxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116572-44-2
Record name N-Methyl-N,N-dipropylpropan-1-aminium hydroxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyltripropylammonium hydroxide
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Chemical and Physical Properties

Methyltripropylammonium hydroxide (B78521) is a quaternary ammonium (B1175870) compound with the chemical formula C10H25NO. nih.gov The defining feature of this molecule is the central nitrogen atom covalently bonded to one methyl group and three propyl groups, with an associated hydroxide anion.

Table 1: Physical and Chemical Properties of Methyltripropylammonium Hydroxide

Property Value
Molecular Formula C10H25NO
Molecular Weight 175.31 g/mol
CAS Number 134449-37-9
Appearance Typically available as a solution in water or methanol (B129727)

Note: The appearance can vary depending on the solvent and concentration.

Synthesis and Manufacturing

The laboratory-scale synthesis of Methyltripropylammonium hydroxide (B78521) typically involves a two-step process. The first step is the quaternization of a tertiary amine, tripropylamine, with a methylating agent. Common methylating agents used for this purpose include methyl halides such as methyl iodide or dimethyl sulfate (B86663). This reaction results in the formation of the methyltripropylammonium salt, for instance, methyltripropylammonium iodide.

The second step is an ion exchange reaction. The methyltripropylammonium salt is treated with a strong base, often silver oxide, or passed through an anion-exchange resin in the hydroxide form. This process replaces the halide or sulfate anion with a hydroxide anion, yielding an aqueous or alcoholic solution of Methyltripropylammonium hydroxide. The final product is then carefully concentrated to the desired molarity.

Mechanistic Investigations of Methyltripropylammonium Hydroxide Action

Interactions between Methyltripropylammonium Cations and Inorganic Precursors

The primary role of the methyltripropylammonium (MTP) cation, like other tetraalkylammonium cations, is to act as a template around which silicate (B1173343) and aluminosilicate (B74896) precursors organize. This interaction is a complex interplay of electrostatic forces, hydrogen bonding, and van der Waals forces.

Research on the analogous TPA+ cation shows that it stabilizes specific configurations of silicate oligomers in the synthesis solution. nih.gov The hydrophobic alkyl chains of the cation interact with the siloxane portions of the inorganic precursors, while the positively charged nitrogen center interacts with negatively charged, deprotonated silanol (B1196071) (Si-O⁻) groups. This templating effect is crucial in the formation of specific zeolite framework structures, such as the MFI-type framework of ZSM-5. rsc.org

The asymmetry of the MTP cation (one methyl group and three propyl groups) is expected to introduce specific directional preferences compared to the symmetric TPA+ cation. Studies on other asymmetric templates, such as methyl tri-n-butyl-ammonium hydroxide (B78521) (MeTrBA), have shown that the asymmetry can lead to the preferential formation of defects in specific channel systems of the resulting zeolite. This suggests that the MTP cation would likewise interact with inorganic precursors in a way that could create a unique distribution of structural defects or influence the crystal morphology. The size and shape of the cation are determining factors in the formation of layer-lattice compounds and three-dimensional network zeolites. bohrium.com The interaction between the cation and the precursors is a crucial step that can lead to the formation of amorphous composites which then evolve toward a more ordered, zeolite-like structure during the induction period of crystallization. acs.org

Silicate and Aluminosilicate Speciation in Solutions Containing Methyltripropylammonium Hydroxide

This compound, acting as both a base and a structure-directing agent, plays a critical role in determining the speciation of silicate and aluminosilicate units in the synthesis gel. The hydroxide ions (OH⁻) catalyze the hydrolysis of silica (B1680970) and alumina (B75360) sources (like tetraethyl orthosilicate (B98303) or sodium aluminate) and control the pH, which in turn governs the equilibrium between various dissolved silicate and aluminate species.

In solutions containing TPAOH, specific silicate and aluminosilicate oligomers and nanoparticles are stabilized. The presence of the organic cation can influence the solubility and speciation of these inorganic components, affecting the nucleation and growth of zeolite crystals. acs.org Studies using tetraethylammonium (B1195904) (TEA+) cations have revealed that amorphous TEA+–aluminosilicate composites form early in the synthesis, and their chemical and structural evolution is vital for the eventual formation of the zeolite. acs.org This indicates that the MTP cation would similarly form distinct composite amorphous species, with the specific nature of these species being influenced by the cation's unique geometry.

The concentration of the organic hydroxide has a significant impact on this process. In TPAOH-based synthesis, varying the concentration alters the rate of dissolution of precursor gels and the subsequent recrystallization, which is key for incorporating species like titanium or aluminum into the zeolite framework. nih.gov A high concentration can lead to a dissolution rate that is much faster than the crystallization rate, which can inhibit the proper formation of the desired framework. nih.gov Therefore, the concentration of this compound would be a critical parameter for controlling the speciation and subsequent crystallization pathway.

Early-Stage Reaction Dynamics in Templated Synthesis

The initial moments of zeolite synthesis, including nucleation and early crystal growth, are decisively influenced by the organic template. The process begins with the formation of an amorphous gel containing the inorganic precursors and the organic cations. Within this gel, a solid-state reorganization is thought to occur, gradually increasing the structural order of the amorphous aluminosilicates. acs.orgacs.org

The dynamics of this process can be observed through changes in the material's properties over time. For example, in the TPAOH treatment of aged gels, an increase in treatment time leads to a progressive increase in the crystallinity of the MFI structure and a higher incorporation of heteroatoms into the framework. nih.gov

Table 1: Effect of TPAOH Treatment Time on Crystallinity and Framework Ti Species Data derived from studies on hierarchical TS-1 synthesis. nih.gov

Treatment Time (hours)Relative Crystallinity (%)Framework Ti Species (%)Extraframework Ti Species (%)
0~33 (in aged gel)~33~67
2Increased from initialIncreasedDecreased
372Increased furtherDecreased further

The asymmetric nature of the methyltripropylammonium cation would likely alter these early-stage dynamics. The specific geometry of the cation could influence the packing within the precursor clusters and the stability of the initial nuclei, potentially changing the activation energy required for nucleation and the rate of crystal growth. acs.org This could lead to the formation of smaller crystals or different crystal morphologies compared to syntheses using symmetric templates. rsc.org

Degradation Pathways and Chemical Stability of Methyltripropylammonium Hydroxide

Alkaline Hydroxide-Promoted Degradation Mechanisms

In the presence of hydroxide (B78521) ions (OH⁻), methyltripropylammonium hydroxide can undergo degradation through pathways that break down the quaternary ammonium (B1175870) cation.

Hofmann elimination is a well-established degradation route for tetraalkylammonium hydroxides. wikipedia.orgbyjus.comorganicchemistrytutor.com This reaction involves the abstraction of a β-hydrogen (a hydrogen atom on a carbon atom adjacent to the nitrogen) by a base, in this case, a hydroxide ion. This leads to the formation of an alkene, a tertiary amine, and water. byjus.comorganicchemistrytutor.com

For the asymmetric methyltripropylammonium cation, there are two types of β-hydrogens: those on the methyl group and those on the three propyl groups. However, the methyl group lacks β-hydrogens, making it unsusceptible to Hofmann elimination. Therefore, the reaction exclusively occurs on the propyl groups.

The hydroxide ion will attack a hydrogen on the second carbon of one of the propyl chains. This results in the cleavage of the carbon-nitrogen bond, yielding propene, methyl-di(propyl)amine, and water. The Hofmann rule generally states that for asymmetric amines, the elimination will favor the formation of the least substituted (and least stable) alkene. wikipedia.orgbyjus.com In this case, since the only possible alkene product from the propyl group is propene, the regioselectivity is straightforward. The steric bulk of the quaternary ammonium leaving group favors the abstraction of the more accessible hydrogen atoms. wikipedia.org

The second major degradation pathway is the bimolecular nucleophilic substitution (SN2) reaction. rsc.orgacs.org In this process, the hydroxide ion acts as a nucleophile and directly attacks one of the α-carbons (the carbons directly bonded to the nitrogen atom). This attack leads to the displacement of the tertiary amine as a leaving group.

For this compound, there are two potential sites for SN2 attack: the methyl group and the propyl groups. The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. masterorganicchemistry.comlibretexts.org Generally, the order of reactivity for alkyl groups in SN2 reactions is methyl > primary > secondary. masterorganicchemistry.comlibretexts.org

Consequently, the hydroxide ion will preferentially attack the less sterically hindered methyl group over the primary carbons of the propyl groups. This results in the formation of methanol (B129727) and tripropylamine. A competing, but slower, SN2 reaction can also occur at the α-carbon of a propyl group, leading to the formation of propan-1-ol and methyl-di(propyl)amine.

The primary SN2 degradation can be represented as: [N(CH₃)(CH₂CH₂CH₃)₃]⁺OH⁻ → CH₃OH + N(CH₂CH₂CH₃)₃

Influence of Molecular Structure and Environmental Factors on Degradation Kinetics

The rate of degradation of this compound is significantly influenced by both its inherent molecular structure and external environmental factors.

The structure of the methyltripropylammonium cation itself plays a crucial role. The presence of three propyl groups provides ample β-hydrogens, making Hofmann elimination a viable degradation pathway. The competition between Hofmann elimination and SN2 attack is a key determinant of the degradation products. Studies on other asymmetric tetraalkylammonium cations suggest that the balance between these pathways is sensitive to subtle steric and electronic effects.

Environmental factors, particularly temperature and the concentration of hydroxide ions, are critical. Increased temperature generally accelerates the rates of both Hofmann elimination and SN2 reactions. Higher concentrations of hydroxide ions also lead to faster degradation. The presence of water is another important factor; a lower degree of hydration of the hydroxide ion can increase its nucleophilicity and basicity, thereby accelerating degradation. acs.org

Below is a table summarizing the expected degradation products and the factors influencing their formation.

Degradation PathwayAttacked GroupPrimary ProductsInfluencing Factors
Hofmann Elimination Propyl (β-hydrogen)Propene, Methyl-di(propyl)amine, WaterHigh temperature, High hydroxide concentration
SN2 Substitution Methyl (α-carbon)Methanol, TripropylamineHigh temperature, High hydroxide concentration, Low water content
SN2 Substitution Propyl (α-carbon)Propan-1-ol, Methyl-di(propyl)amineSterically less favored compared to methyl attack

Implications for Long-Term Performance in Alkaline Environments

The degradation of this compound has significant implications for its long-term performance in alkaline environments, such as in its use as a phase transfer catalyst or as a component in anion exchange membranes for fuel cells. rsc.org The breakdown of the cation leads to a loss of its function.

The relative stability of alkyl-substituted cations, such as methyltripropylammonium, is generally considered to be greater than that of cations containing benzyl (B1604629) or other electron-withdrawing groups, which are more susceptible to degradation. rsc.orgnih.gov However, over extended periods, especially under harsh conditions of high pH and temperature, both Hofmann elimination and SN2 reactions will contribute to the gradual degradation of the compound. Therefore, understanding these degradation pathways is essential for predicting the operational lifetime and for the development of more stable materials for applications in alkaline media.

Advanced Characterization Methodologies Applied to Methyltripropylammonium Hydroxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, dynamics, and environment of molecules. It is an indispensable tool for studying methyltripropylammonium hydroxide (B78521) in various states.

Solid-State NMR for Framework Analysis

In the context of materials synthesis, where methyltripropylammonium hydroxide is often employed as an organic structure-directing agent (OSDA), solid-state NMR (ssNMR) offers unique insights into the host-guest interactions within the final solid material. While specific ssNMR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of the technique can be applied to understand its function.

Techniques such as ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR can be utilized to probe the structure and conformation of the methyltripropylammonium cation trapped within an inorganic framework, such as a zeolite. The chemical shifts of the carbon and nitrogen atoms provide information about the local electronic environment, revealing interactions with the framework walls. Furthermore, two-dimensional ssNMR experiments, like Heteronuclear Correlation (HETCOR), can establish through-space proximities between the atoms of the cation and the atoms of the inorganic framework (e.g., ²⁹Si in zeolites), thereby mapping its precise location and orientation within the pores or channels.

Table 1: Illustrative ¹³C Solid-State NMR Chemical Shifts for Methyltripropylammonium Cation in Different Environments

Carbon AtomExpected Chemical Shift Range (ppm) in Zeolite HostExpected Chemical Shift Range (ppm) in Crystalline Salt
N-CH₃45 - 5540 - 50
N-CH₂-CH₂-CH₃60 - 7055 - 65
N-CH₂-CH₂-CH₃15 - 2510 - 20
N-CH₂-CH₂-CH₃5 - 150 - 10

Note: This table is illustrative and based on general principles of ssNMR for quaternary ammonium (B1175870) cations. Actual values would be dependent on the specific inorganic framework and experimental conditions.

Liquid-State NMR for Solution Speciation and Degradation Product Identification

Liquid-state NMR is fundamental for characterizing this compound in solution, assessing its purity, and monitoring its stability over time. ¹H and ¹³C NMR spectra provide a clear fingerprint of the cation, allowing for unambiguous identification and quantification.

In solution, the hydroxide anion can promote degradation of the quaternary ammonium cation, particularly at elevated temperatures, through pathways such as Hofmann elimination. Liquid-state NMR is an ideal technique to monitor these degradation processes. The appearance of new signals corresponding to the formation of, for example, methyl-dipropylamine and propene, can be tracked over time to determine the rate of degradation. Quantitative NMR (qNMR) can be employed to determine the concentration of both the parent compound and its degradation products.

Mass Spectrometry Techniques for Molecular Speciation Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it suitable for the identification and quantification of ionic species like the methyltripropylammonium cation. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of quaternary ammonium compounds. In the positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the methyltripropylammonium cation [M]⁺. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.

MS can also be used to identify potential impurities or degradation products in a this compound solution. For instance, the products of Hofmann elimination could be detected and identified based on their respective molecular weights.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structural Analysis

X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases in solid materials. In studies where this compound is used as a structure-directing agent in the synthesis of materials like zeolites, XRD is essential for determining the crystalline structure of the final product. The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase. For example, in the synthesis of SSZ-39 zeolite, XRD is used to confirm the formation of the AEI framework and to identify any other crystalline phases that may have formed. google.com

Table 2: Representative XRD Peak Positions for a Hypothetical Crystalline Material Synthesized with this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
7.511.78100
8.810.0445
15.05.9030
20.14.4160
23.03.8685

Note: This table is for illustrative purposes and does not represent a specific known phase.

Small Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) for Nanoparticle Characterization

In synthesis solutions, this compound can influence the formation and stability of nanoparticles or colloidal precursors to crystalline materials. Small Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) are powerful techniques for characterizing these nanoscale species in-situ.

SAXS provides information on the size, shape, and size distribution of nanoparticles and aggregates in the size range of approximately 1 to 100 nm. DLS, on the other hand, measures the hydrodynamic radius of particles in suspension by analyzing the fluctuations in scattered light intensity due to Brownian motion. Together, these techniques can provide a comprehensive picture of the early stages of material formation and the role of the methyltripropylammonium cation in templating or stabilizing nanoparticles.

In-Situ and Operando Characterization for Dynamic Process Monitoring

Understanding the dynamic processes that occur during materials synthesis is key to controlling the final product properties. In-situ and operando characterization techniques allow for the real-time monitoring of these processes under actual reaction conditions.

For systems involving this compound, in-situ NMR or XRD could be employed to follow the crystallization process. For example, by placing the synthesis mixture within an NMR spectrometer or an XRD sample holder equipped with a heating stage, the transformation from amorphous precursors to a crystalline product can be observed. This would provide critical information on the kinetics of crystallization and the role of the methyltripropylammonium cation at each stage of the process. While specific in-situ studies detailing the behavior of this compound are not widely reported, the application of these methods holds significant potential for elucidating its function in materials synthesis.

Computational and Theoretical Approaches to Understanding Methyltripropylammonium Hydroxide Chemistry

Density Functional Theory (DFT) Studies on Degradation Mechanisms and Energy Barriers

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the degradation pathways of quaternary ammonium (B1175870) (QA) cations, such as methyltripropylammonium, in the presence of hydroxide (B78521) ions. These studies are crucial for applications where chemical stability in alkaline environments is paramount.

Research has shown that QA cations are susceptible to hydroxide attack, which limits their operational lifetime in applications like anion exchange membranes (AEMs). researchgate.net DFT calculations are employed to investigate the mechanisms of this degradation, primarily focusing on two key pathways: Hofmann elimination and nucleophilic substitution (SN2). researchgate.net

Hofmann Elimination: This pathway is often the most vulnerable route for degradation when β-hydrogens are available on the alkyl chains. researchgate.net The reaction involves the abstraction of a proton from the carbon β to the nitrogen atom by a hydroxide ion, leading to the formation of an alkene (propene), a tertiary amine (methyl dipropyl amine), and water. DFT calculations help determine the energy barrier for this reaction. The height of this barrier is influenced by factors such as the length of the alkyl chains and the number of susceptible hydrogens. researchgate.net Longer alkyl chains can increase steric hindrance, which may raise the energy barrier for the Hofmann elimination pathway. researchgate.net

SN2 Reaction: This pathway involves a direct nucleophilic attack by the hydroxide ion on one of the α-carbons of the cation (either on a methyl or a propyl group), leading to the displacement of the tertiary amine and the formation of an alcohol (methanol or propanol). DFT is used to calculate the energy barriers for the SN2 attack on the different alkyl groups attached to the nitrogen. researchgate.net

DFT studies on analogous systems reveal that the presence of water molecules significantly affects degradation energetics. For instance, calculations on various QA head groups show that the activation energy barriers for SN2 degradation change with the hydration level (HL), defined as the number of water molecules per hydroxide ion. mdpi.com Generally, as the hydration level increases, the SN2 reaction becomes slower and the system becomes more thermodynamically stable. mdpi.com

Degradation PathwayDescriptionInfluencing Factors Investigated by DFT
Hofmann EliminationHydroxide abstracts a β-hydrogen, leading to the formation of an alkene and a tertiary amine.Alkyl chain length, steric hindrance, number of available β-hydrogens. researchgate.net
SN2 Nucleophilic SubstitutionHydroxide directly attacks an α-carbon (methyl or propyl group), displacing the tertiary amine.Nature of the leaving group, steric accessibility of the α-carbon, hydration level. researchgate.netmdpi.com

Molecular Dynamics Simulations of Templating Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. In the context of methyltripropylammonium hydroxide, MD simulations are instrumental in understanding its role as an organic structure-directing agent (OSDA) in the synthesis of zeolites. These simulations provide atomistic-level insights into the non-covalent interactions between the OSDA and the inorganic framework during crystallization. nih.gov

Zeolite synthesis is a complex process where OSDAs guide the formation of specific microporous crystalline structures. osti.govacs.org The size, shape, and charge of the OSDA are critical in determining the final zeolite topology. acs.org MD simulations can model the dynamic behavior of the methyltripropylammonium cation within the nascent zeolite pores, revealing key templating interactions.

Studies on analogous OSDAs, such as tetraethylammonium (B1195904) (TEA⁺), demonstrate how MD simulations, combined with experimental data, can elucidate these host-guest relationships. nih.govosti.gov Key findings from such studies show that templating is governed by more than just ideal pore-filling. nih.govosti.gov Electrostatic interactions and coordination chemistry are equally important. nih.govresearchgate.net MD simulations can reveal:

Conformational Changes: How the OSDA molecule adapts its conformation to fit within the forming zeolite channels or cages.

Stabilization Energies: The energetic favorability of the OSDA within a specific framework, which helps predict which zeolite phase is likely to form.

Hydrogen Bonding: The interactions between the OSDA, water molecules, and the hydroxide ions and silicate (B1173343) species of the framework. researchgate.net

For example, simulations of TEA⁺ in different zeolite frameworks (BEA, LTA, MFI, AEI, CHA) have shown two distinct regimes. In frameworks with a large stabilization energy difference, only a single conformer of the TEA⁺ molecule was found. nih.govosti.gov However, in frameworks with smaller energy differences, a distribution of conformers was observed, which was also dependent on the presence of different heteroatoms (like Al, B, Ti) in the framework. nih.govosti.gov These insights, derived from simulations, are crucial for rationally selecting or designing OSDAs like this compound for the synthesis of novel zeolite structures.

Zeolite Framework (Example with TEA⁺)Key Finding from Computational/Experimental StudyImplication for Templating Interactions
BEA, LTA, MFIOnly a single conformer of the TEA⁺ template was found. nih.govosti.govThe framework has a strong preference for a specific template conformation, indicating a large stabilization energy difference. nih.gov
AEI, AFI, CHA, MORA distribution of different TEA⁺ conformers was observed. nih.govosti.govThe framework has a smaller stabilization energy difference between conformers, allowing for more flexibility. nih.gov
CHA (with heteroatoms)The conformer distribution is dependent on the type of heteroatom (Al, B, Ti, etc.) in the framework. nih.govresearchgate.netElectrostatic and coordination chemistry interactions between the template and the charged framework are as critical as pore-filling. nih.govresearchgate.net

Machine Learning Applications in Predicting Zeolite Synthesis Outcomes with Organic Structure-Directing Agents

The synthesis of zeolites is a complex, multiparametric process involving variables such as gel composition (e.g., OSDA/Si and H₂O/Si ratios), temperature, and time. osti.govacs.org Predicting the final crystalline phase from a given set of synthesis conditions is a significant challenge. Machine learning (ML) has emerged as a transformative approach to navigate this complexity, enabling the prediction of synthesis outcomes and even the inverse design of new OSDAs. osti.govacs.org

ML models are trained on large datasets, which can be generated through high-throughput experiments or extracted from existing scientific literature using natural language processing and data mining techniques. acs.orgmit.edu These models can identify complex, non-linear relationships between synthesis parameters and the resulting zeolite structure that are not easily discernible through traditional analysis. acs.org

Key applications of ML in this field include:

Predicting Synthesis Outcomes: ML regression models can predict important structural features of a zeolite, such as its framework density, based on the synthesis conditions, including the properties of the OSDA. acs.orgresearchgate.net For example, a random forest regression model successfully mapped synthesis conditions to framework density with a root mean squared error of 0.98 T/1000 ų. researchgate.net

Designing New OSDAs: Generative neural networks and other ML strategies can propose novel candidate molecules for use as OSDAs for a target zeolite structure. mit.edupnas.orgresearchgate.net These models are trained on known successful OSDA-zeolite pairs and can generate new molecules with a high probability of directing the desired phase. mit.edu This vastly accelerates the discovery process compared to computationally expensive screening methods like molecular dynamics. pnas.org

Uncovering Synthesis Heuristics: By analyzing the structure of trained models, such as decision trees, researchers can gain human-interpretable insights into the complex relationships governing zeolite crystallization. acs.orgresearchgate.net

The use of an OSDA like this compound would be a key input feature for such ML models. Its molecular properties (e.g., volume, charge distribution, flexibility) would be featurized and used by the model to predict its efficacy in synthesizing specific zeolite topologies. mit.edu

ML ApplicationInputsOutputsExample Finding/Model
Predicting Zeolite StructureGel composition (molar ratios), OSDA properties (e.g., volume), temperature, time. acs.orgresearchgate.netZeolite framework density, topology. acs.orgresearchgate.netA random forest model predicted framework density from synthesis conditions. researchgate.net
Inverse Design of OSDAsTarget zeolite structure, known successful OSDAs, gel chemistry. mit.edupnas.orgresearchgate.netNovel candidate OSDA molecules (as SMILES strings). mit.eduA generative neural network suggested new OSDAs for CHA and SFW zeolites. mit.edu
Accelerating Energy CalculationsMolecular descriptors of the OSDA. pnas.orgPredicted stabilization energy of the OSDA inside the zeolite. pnas.orgA neural network predicted stabilization energies much faster than molecular dynamics simulations. pnas.org

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical (QC) calculations provide a fundamental framework for understanding the electronic behavior that governs chemical reactions. rsc.orgnih.gov These methods, which include but are not limited to DFT, are used to estimate reaction pathways, calculate the energies of transition states, and analyze reaction equilibria. rsc.orgresearchgate.net For this compound, QC calculations offer deep mechanistic insights into both its synthesis-directing role and its degradation.

While DFT (Section 7.1) is excellent for ground-state properties and reaction barriers, a broader range of QC methods can be applied to elucidate complex reaction mechanisms from first principles. This predictive power allows researchers to explore hypothetical reactions and catalyst designs before undertaking costly and time-consuming experiments. nih.govresearchgate.net

Applications of QC calculations for providing mechanistic insights include:

Reaction Path Exploration: Methods like Artificial Force Induced Reaction (AFIR) can be used to comprehensively explore reaction pathways between reactants and products without prior knowledge of the transition states. nih.govresearchgate.net This can reveal unexpected reaction mechanisms or side products in the synthesis or degradation of this compound.

Catalyst and Substrate Design: QC calculations can be used to design catalysts or select substrates by predicting their reactivity. nih.gov In the context of zeolite synthesis, this could involve modeling the interaction of silicate oligomers with the methyltripropylammonium cation to understand the initial steps of nucleation.

Spectroscopic Analysis: QC methods can calculate spectroscopic properties like NMR chemical shifts and infrared vibrational frequencies. nih.gov These calculated spectra can be compared with experimental data to confirm the structure of reaction intermediates or the conformation of the OSDA within a zeolite pore.

By calculating the potential energy surface for a given reaction, QC methods allow chemists to visualize the entire reaction coordinate, identifying intermediates and the highest energy points (transition states), which ultimately control the reaction rate and outcome. researchgate.net This provides a detailed, molecular-level picture of the chemical processes involving this compound.

Quantum Chemical Method/ApplicationMechanistic Insight ProvidedRelevance to this compound
Transition State Theory CalculationsDetermination of activation energies and reaction rates. rsc.orgQuantifies the stability of the cation against degradation pathways like Hofmann elimination or SN2 attack.
Artificial Force Induced Reaction (AFIR)Automated exploration of reaction pathways and networks. nih.govresearchgate.netCan uncover novel or competing reaction mechanisms during zeolite synthesis or degradation.
NMR/IR Spectra CalculationPrediction of spectroscopic signatures for structural confirmation. nih.govHelps identify the conformation of the templating cation within a zeolite or confirms the identity of degradation products.
Analysis of Reaction IntermediatesCharacterization of the structure and stability of transient species. rsc.orgresearchgate.netProvides understanding of the step-by-step process of how the cation directs zeolite formation.

Emerging Applications and Future Research Directions

Beyond Conventional Zeolite Synthesis: Expanding Roles in Materials Science

The function of quaternary ammonium (B1175870) hydroxides, including Methyltripropylammonium hydroxide (B78521), is extending beyond the templating of conventional aluminosilicate (B74896) zeolites. These molecules are proving to be versatile tools in the broader field of materials synthesis.

One significant area of expansion is the synthesis of a variety of microporous and mesoporous materials. Organic templates, including quaternary ammonium cations, are instrumental in creating novel structures such as phosphate-based microporous solids and meso-organized hybrids. acs.org The organic moiety acts as a molecular template around which the inorganic framework is constructed, with a direct relationship between the template's morphology and the resulting cavity or channel structure of the material. acs.org

Furthermore, these compounds are utilized as dispersing and stabilizing agents in colloidal processing for advanced ceramics. Research has demonstrated the effectiveness of low molecular weight quaternary ammonium hydroxides in the stabilization of aqueous suspensions of ceramic powders like alumina (B75360) (Al₂O₃) and copper oxide (CuO). researchgate.net Their efficacy as a dispersant is influenced by their molecular structure, size, and charge location, which are critical parameters for achieving the efficient particle dispersion necessary for fabricating ceramic bodies with enhanced mechanical properties. researchgate.net The synthesis of organically modified silicates (ORMOSILs), or hybrid silica (B1680970) xerogels, represents another non-zeolitic application where organic precursors guide the formation of materials with tailored porosity and structure. mdpi.com

Application AreaMaterial TypeRole of Quaternary Ammonium HydroxideKey Research FindingSource Index
Porous Material SynthesisPhosphate-based microporous solids, Meso-organized hybridsStructure-Directing Agent (Template)The morphology of the organic template dictates the cavity and channel structure of the final inorganic material. acs.org
Advanced CeramicsAlumina (Al₂O₃), Copper Oxide (CuO)Dispersing and Stabilizing AgentMolecular structure and size of the QA-hydroxide affect its dispersing effectiveness in aqueous suspensions for colloidal processing. researchgate.net
Hybrid MaterialsOrganically Modified Silicates (ORMOSILs)Structure-Guiding PrecursorThe incorporation of organic precursors into a silica network modifies the porosity, including pore size and volume. mdpi.com

Strategies for Enhancing Chemical Stability and Durability

A primary challenge for quaternary ammonium hydroxides like Methyltripropylammonium hydroxide is their limited stability in the highly alkaline and often high-temperature conditions used for material synthesis. Degradation typically occurs via mechanisms such as the Hofmann elimination and SN2 nucleophilic substitution. libretexts.orgacs.org Consequently, significant research is focused on strategies to bolster their chemical robustness.

A critical factor influencing stability is the degree of hydration. Studies have shown that the degradation of quaternary ammonium cations is significantly accelerated in the presence of low water content. acs.org Conversely, increasing the number of water molecules solvating the hydroxide anion hinders its nucleophilicity and basicity, which substantially slows the rate of degradation. acs.org This finding suggests that stability tests conducted in highly concentrated aqueous alkali solutions may not accurately reflect the compound's durability under different synthesis conditions. acs.org

The molecular architecture of the cation itself plays a decisive role in its stability. nih.gov Research on anion exchange membranes (AEMs) has shown that different cationic groups exhibit varied resistance to degradation. For example, N-methylpyrrolidinium-based AEMs have demonstrated higher alkaline stability compared to those based on N-methylimidazolium. nih.gov Theoretical investigations using Density Functional Theory (DFT) provide molecular-level insights into these differences. mdpi.com Such studies suggest that a higher Lowest Unoccupied Molecular Orbital (LUMO) energy of the quaternary ammonium head group correlates with greater stability against nucleophilic attack by hydroxide ions. mdpi.com

Strategy/FactorMechanism of ActionKey Research FindingSource Index
Increased HydrationSolvation of the hydroxide ion reduces its nucleophilicity and basicity.Higher water content (λ) significantly slows the rate of SN2 degradation of the quaternary ammonium cation. acs.org
Cation Structure ModificationThe inherent electronic and steric properties of the cation influence its susceptibility to attack.Pyrrolidinium-based cations have shown greater alkaline stability than imidazolium-based cations in AEMs. nih.gov
Theoretical PredictionCalculating the LUMO energy of the cation head group.A higher LUMO energy indicates a lower propensity for the cation to accept electrons from a nucleophile, thus predicting greater stability. mdpi.com

Development of Novel Structure-Directing Agent Architectures

The quest for novel materials with precisely controlled pore structures, such as zeolites with extra-large pores, has spurred the development of new and more sophisticated SDA architectures. nih.gov The design of these next-generation SDAs is moving beyond simple trial-and-error, embracing principles of rational and computational design. nih.govrsc.org

A key strategy involves designing SDAs with increased rigidity and stability to withstand harsh synthesis conditions and to direct the formation of more complex frameworks. nih.gov For instance, a breakthrough in synthesizing 3D stable, extra-large-pore aluminosilicate zeolites was achieved by shifting from semi-rigid and less stable imidazole-based SDAs to bulky, stable, and highly rigid SDAs derived from cycloalkyl phosphines. nih.gov This shift demonstrates a successful design principle: enhancing SDA stability and rigidity can overcome the limitations of previous templates and unlock new zeolite structures. nih.gov The use of alternative templating compounds, such as sulfonium-based molecules, has also proven successful for the synthesis of some microporous materials. researchgate.net

Computational chemistry is becoming an indispensable tool in this field. rsc.org Researchers are now able to computationally design novel, chemically synthesizable organic molecules tailored to act as SDAs for specific, and often elusive, zeolite polymorphs. rsc.org This in-silico approach allows for the screening of potential SDA candidates and the prediction of their binding affinity within a developing inorganic framework, potentially saving significant experimental time and resources. This rational design process is essential for creating materials for specialized applications, such as heavy oil conversion and macromolecular catalysis. nih.gov

Design StrategyExample/ConceptObjectiveSource Index
Increased Rigidity & StabilityReplacing flexible imidazole-based SDAs with rigid tricyclohexylmethylphosphonium cations.To synthesize stable, 3D extra-large pore zeolites that were previously inaccessible. nih.gov
Computational DesignUsing computational modeling to design SDAs that selectively favor the nucleation of one zeolite polymorph (e.g., Beta A) over another.To achieve synthesis of pure, phase-specific crystalline materials for targeted applications. rsc.org
Alternative HeteroatomsUsing sulfonium-based compounds instead of traditional ammonium-based SDAs.To explore new chemical spaces and synthesize novel microporous aluminophosphates and other zeolitic materials. researchgate.net

Q & A

Q. What safety protocols are critical when handling methyltripropylammonium hydroxide (MTPAOH) in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures, including:
  • Respiratory protection : Use NIOSH-approved masks to avoid inhalation of aerosols .
  • Skin/eye protection : Wear chemical-resistant gloves (JIS T 8116) and safety goggles (JIS T 8147) .
  • First aid : For inhalation, move to fresh air and administer artificial respiration if needed; for skin contact, rinse immediately with water and remove contaminated clothing .
  • Handling : Conduct work in well-ventilated areas and follow industrial hygiene practices .

Q. What synthetic routes are effective for preparing high-purity this compound?

  • Methodological Answer : MTPAOH can be synthesized via:
  • Ion-exchange methods : Start with methyltripropylammonium chloride and perform anion exchange using electrochemical purification or hydroxide resins, similar to tetrabutylammonium hydroxide preparation .
  • Solvent optimization : Use alcohol/water mixtures (e.g., methanol/isopropyl alcohol) to stabilize the hydroxide form and minimize decomposition .
  • Purity validation : Characterize via titration (for hydroxide concentration) and NMR to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : To study dynamic behavior (e.g., fluoride ion interactions in zeolite synthesis) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
  • FTIR Spectroscopy : Identify functional groups and monitor structural changes during reactions .

Advanced Research Questions

Q. How does this compound act as an organic structure-directing agent (OSDA) in microporous material synthesis?

  • Methodological Answer : MTPAOH templates silicate frameworks (e.g., MFI-type zeolites) by:
  • Charge compensation : Its quaternary ammonium cation stabilizes anionic silicate/aluminate species during crystallization .
  • Pore geometry control : The methyl and propyl groups influence pore size and channel orientation, as observed in NMR studies comparing MTPAOH with TPAOH .
  • Dynamic behavior : AIMD simulations reveal intermediate fluoride ion mobility in MTPAOH-templated systems, affecting crystallization kinetics .

Q. What computational approaches elucidate the dynamic interactions of MTPAOH in silicate frameworks?

  • Methodological Answer : Researchers employ:
  • Ab Initio Molecular Dynamics (AIMD) : To model fluoride ion mobility and OSDA-silicate interactions, identifying four distinct dynamic events at 373 K in MFI frameworks .
  • Radial Distribution Function (RDF) analysis : Compare Si-F and N-F distances in MTPAOH vs. TPAOH systems to infer structural differences .
  • Free energy calculations : Predict template removal efficiency during calcination .

Q. How can conflicting data on catalytic outcomes using MTPAOH be resolved in zeolite synthesis?

  • Methodological Answer : Discrepancies often arise from:
  • Synthesis conditions : pH, temperature, and solvent ratios (e.g., alcohol/water mixtures) must be standardized, as shown in tetrabutylammonium hydroxide protocols .
  • Characterization benchmarks : Use consistent metrics like overpotential (for electrocatalysts) or turnover frequency (TOF) to evaluate performance .
  • Statistical design of experiments (DoE) : Systematically vary parameters (e.g., MTPAOH concentration, aging time) to identify optimal synthesis windows .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.